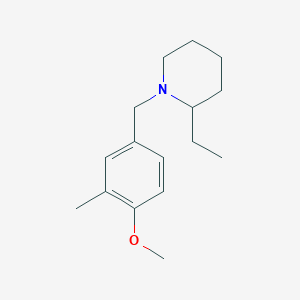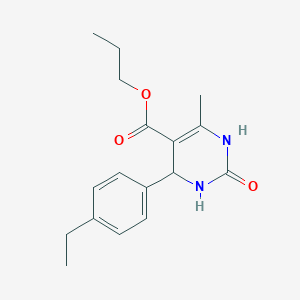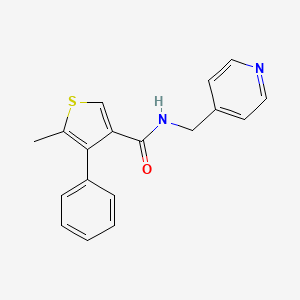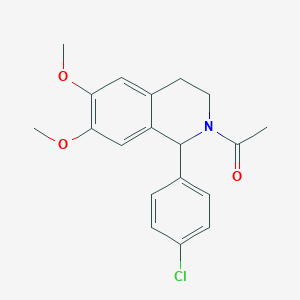![molecular formula C20H32N4O B4968134 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine, also known as CPI-1189, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPI-1189 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 has been shown to stimulate insulin secretion, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and promote glucagon-like peptide 1 (GLP-1) release, leading to improved glucose homeostasis.
Wirkmechanismus
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is a selective agonist of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by this compound leads to the stimulation of adenylate cyclase, resulting in the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of key intracellular targets, including ion channels and exocytotic machinery. This results in the stimulation of insulin secretion, enhancement of GIP secretion, and promotion of GLP-1 release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In preclinical studies, this compound has been shown to stimulate insulin secretion in a glucose-dependent manner, enhance GIP secretion, and promote GLP-1 release. This compound has also been shown to reduce food intake and body weight in animal models of obesity. These effects suggest that this compound may have dual benefits for the treatment of T2DM and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has several advantages for lab experiments. The synthesis method is straightforward and can be easily scaled up for large-scale production. This compound is also highly pure after purification by column chromatography, which is important for reproducibility and accuracy in lab experiments. However, this compound has some limitations for lab experiments. The cost of the compound may be prohibitive for some researchers, and the compound may have limited solubility in certain solvents, which may affect its activity in some assays.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine. One potential direction is the investigation of the long-term safety and efficacy of this compound in clinical trials. Another direction is the exploration of the potential therapeutic applications of this compound in other metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, the development of novel GPR119 agonists with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective compounds for the treatment of T2DM and obesity.
Synthesemethoden
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine involves the reaction of 4-cyclohexyl-1,4-diazepan-1-amine with isopropyl 2-pyridinecarboxylate in the presence of a carbonyl diimidazole (CDI) coupling reagent. The reaction yields this compound as a white solid with a purity of over 99% after purification by column chromatography. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. Preclinical studies have shown that this compound can improve glucose homeostasis by stimulating insulin secretion, enhancing GIP secretion, and promoting GLP-1 release in a glucose-dependent manner. This compound has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that this compound may have dual benefits for the treatment of T2DM and obesity.
Eigenschaften
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)22-19-10-9-17(15-21-19)20(25)24-12-6-11-23(13-14-24)18-7-4-3-5-8-18/h9-10,15-16,18H,3-8,11-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUBLCMENJLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4968070.png)



![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)
![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)